molecular formula C16H14BrN3O2S2 B14982430 N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,4-dimethylphenoxy)acetamide

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B14982430
M. Wt: 424.3 g/mol
InChI Key: HUPSLQWAQRDDSU-UHFFFAOYSA-N
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Description

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,4-dimethylphenoxy)acetamide is a complex organic compound that features a thiophene ring, a thiadiazole ring, and a phenoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,4-dimethylphenoxy)acetamide typically involves multiple steps:

    Formation of the 5-bromothiophene-2-carboxylic acid: This can be achieved by bromination of thiophene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Cyclization to form the 1,2,4-thiadiazole ring: The 5-bromothiophene-2-carboxylic acid is then reacted with thiosemicarbazide under acidic conditions to form the 1,2,4-thiadiazole ring.

    Formation of the phenoxyacetamide group: The final step involves the reaction of the 1,2,4-thiadiazole derivative with 3,4-dimethylphenoxyacetyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The thiophene and thiadiazole rings can undergo oxidation and reduction under appropriate conditions.

    Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine-substituted derivative.

Scientific Research Applications

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,4-dimethylphenoxy)acetamide has several scientific research applications:

    Medicinal chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Materials science: It can be used in the development of organic semiconductors and photovoltaic materials due to its conjugated system.

    Biological studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,4-dimethylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,4-dimethylphenoxy)acetamide is unique due to the presence of both a thiadiazole ring and a phenoxyacetamide group, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and properties.

Properties

Molecular Formula

C16H14BrN3O2S2

Molecular Weight

424.3 g/mol

IUPAC Name

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C16H14BrN3O2S2/c1-9-3-4-11(7-10(9)2)22-8-14(21)18-16-19-15(20-24-16)12-5-6-13(17)23-12/h3-7H,8H2,1-2H3,(H,18,19,20,21)

InChI Key

HUPSLQWAQRDDSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=NC(=NS2)C3=CC=C(S3)Br)C

Origin of Product

United States

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